molecular formula C5H5N3O5 B061619 3-methoxy-4-nitro-1H-pyrazole-5-carboxylic acid CAS No. 161235-54-7

3-methoxy-4-nitro-1H-pyrazole-5-carboxylic acid

Cat. No. B061619
CAS RN: 161235-54-7
M. Wt: 187.11 g/mol
InChI Key: HJFXXMSEEKEXMZ-UHFFFAOYSA-N
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Description

3-methoxy-4-nitro-1H-pyrazole-5-carboxylic acid, also known as MNP, is an organic compound with a wide range of applications in the scientific research field. MNP is a versatile compound with an array of chemical and physical properties, which make it suitable for use in a variety of different experiments.

Scientific Research Applications

Synthesis and Biological Applications

Pyrazole carboxylic acid derivatives, including 3-methoxy-4-nitro-1H-pyrazole-5-carboxylic acid, are crucial scaffolds in heterocyclic compounds due to their extensive biological activities. These compounds exhibit a range of biologic activities such as antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral properties. The synthesis of these derivatives and their biological applications are thoroughly reviewed, presenting various synthetic methods and highlighting their importance in medicinal chemistry (Cetin, 2020).

Heterocyclic Compounds Synthesis

The chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones and their derivatives illustrates the utility of pyrazole-based compounds as building blocks for synthesizing various heterocyclic compounds. These compounds are valuable for the synthesis of pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans, showcasing the versatility of pyrazole derivatives in heterocyclic and dyes synthesis. The unique reactivity of these compounds under mild conditions opens up innovative transformations for further research (Gomaa & Ali, 2020).

Therapeutic Applications

Research on pyrazolines, including those derived from this compound, has uncovered a wide array of therapeutic applications. Pyrazoline derivatives are known for their prominent pharmacological effects, including antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities. Their ability to act as cannabinoid CB1 receptor antagonists, along with various other pharmacological effects, underscores the potential of pyrazoline derivatives in drug development and therapy (Shaaban et al., 2012).

properties

IUPAC Name

3-methoxy-4-nitro-1H-pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O5/c1-13-4-3(8(11)12)2(5(9)10)6-7-4/h1H3,(H,6,7)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJFXXMSEEKEXMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NNC(=C1[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10374865
Record name 3-methoxy-4-nitro-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

161235-54-7
Record name 3-methoxy-4-nitro-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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